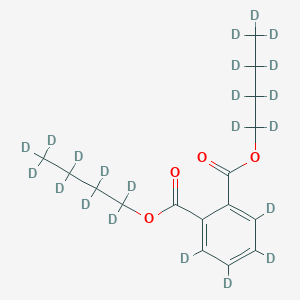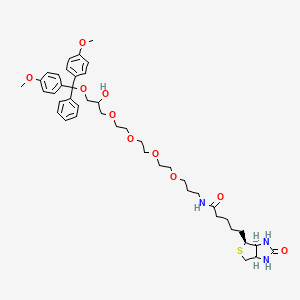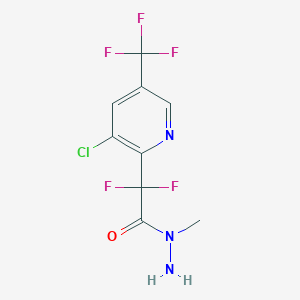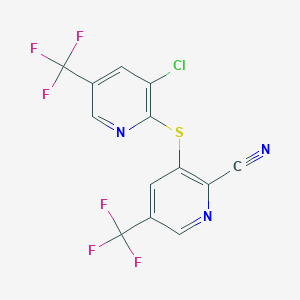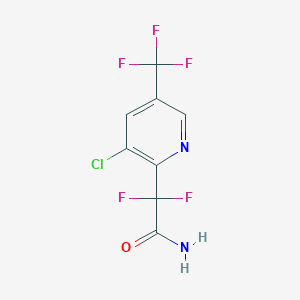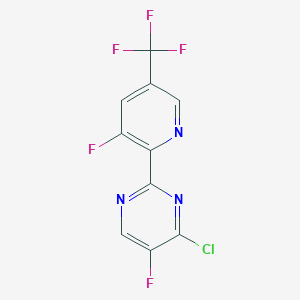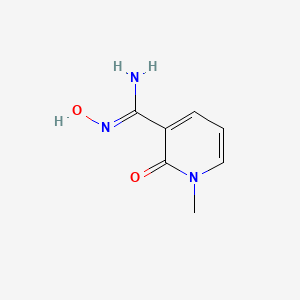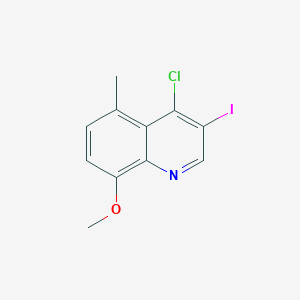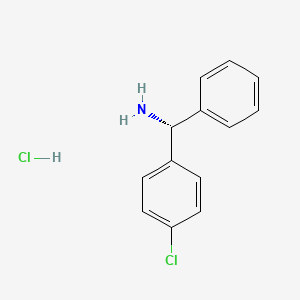
(R)-(4-Chlorophenyl)(phenyl)methanamine HCl
概要
説明
科学的研究の応用
Catalytic Activity in Organic Synthesis
(R)-(4-Chlorophenyl)(phenyl)methanamine HCl is involved in various catalytic processes in organic synthesis. For instance, it has been used in the synthesis of tetraphenylethene derivatives showing aggregation-induced emission (AIE) characteristics, which are significant in the development of new materials for chemical sensing and environmental monitoring. The study demonstrated the compound's utility in creating materials with high solid-state fluorescence quantum yields and reversible fluorescence switching, highlighting its potential in materials science (Wang et al., 2015).
Anticancer Activity
Research involving this compound derivatives has explored their potential in cancer therapy. New palladium(II) and platinum(II) complexes based on pyrrole Schiff bases containing this moiety were characterized and their anticancer activities investigated. These complexes demonstrated significant cytotoxicity against various human cancerous cell lines, including breast, liver, and prostate cancer cells, offering insights into the development of new anticancer agents (Mbugua et al., 2020).
Environmental Applications
The compound has also found application in environmental science, specifically in the adsorptive removal of phenolic compounds from aqueous solutions. Porous magnetic resin grafted with chitosan beads, incorporating this compound, demonstrated high efficiency in removing phenols, suggesting its utility in water treatment processes. This application is crucial for the removal of hazardous substances from water, showcasing the compound's environmental benefits (Heydaripour et al., 2019).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been explored for their therapeutic potential. Studies have synthesized new derivatives and investigated their pharmacological profiles, including their roles as ligands for treating Alzheimer's disease. These derivatives demonstrated inhibitory activities against enzymes relevant to Alzheimer's, suggesting the compound's significance in developing treatments for neurodegenerative diseases (Kumar et al., 2013).
Safety and Hazards
作用機序
Target of Action
Molecules with similar structures, such as methenamine and phenethylamine , have been found to interact with various targets. Methenamine is used for the prophylaxis and treatment of frequently recurring urinary tract infections , while phenethylamine interacts with various receptors such as primary amine oxidase and trypsin .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
Amines in general can participate in a variety of biochemical reactions, including those involving enzymes and receptors .
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. This could include factors such as pH, temperature, and the presence of other molecules. For example, the antibacterial activity of methenamine is dependent on the pH of the environment .
生化学分析
Biochemical Properties
®-(4-Chlorophenyl)(phenyl)methanamine HCl plays a vital role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with several enzymes and proteins, including phenylalanine ammonia lyase, which catalyzes the deamination of phenylalanine to cinnamic acid and ammonia . This interaction is crucial for the formation of secondary metabolites through the phenylpropanoid pathway. Additionally, ®-(4-Chlorophenyl)(phenyl)methanamine HCl can act as a substrate for various oxidases and dehydrogenases, facilitating its transformation into other biologically active compounds.
Cellular Effects
®-(4-Chlorophenyl)(phenyl)methanamine HCl influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . The compound can also modulate cell signaling pathways by interacting with specific receptors and proteins, thereby influencing cellular responses and functions.
Molecular Mechanism
The molecular mechanism of ®-(4-Chlorophenyl)(phenyl)methanamine HCl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can act as a nucleophile, participating in various chemical reactions with electrophiles . It can also form reversible salts with acids, such as hydrochloric acid, leading to the formation of phenylammonium chloride . These interactions are essential for its biochemical activity and influence on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-(4-Chlorophenyl)(phenyl)methanamine HCl can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that ®-(4-Chlorophenyl)(phenyl)methanamine HCl can have sustained effects on cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of ®-(4-Chlorophenyl)(phenyl)methanamine HCl vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of metabolic pathways and enzyme activity . At higher doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and organ function . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
®-(4-Chlorophenyl)(phenyl)methanamine HCl is involved in several metabolic pathways, including the phenylpropanoid pathway. It interacts with enzymes such as phenylalanine ammonia lyase, which catalyzes the conversion of phenylalanine to cinnamic acid . This interaction is essential for the biosynthesis of various secondary metabolites. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of ®-(4-Chlorophenyl)(phenyl)methanamine HCl within cells and tissues involve interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transporters.
Subcellular Localization
®-(4-Chlorophenyl)(phenyl)methanamine HCl exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its biochemical activity and interactions with other biomolecules within the cell.
特性
IUPAC Name |
(R)-(4-chlorophenyl)-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPRBUXOILBKFH-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




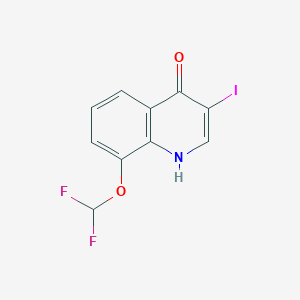
![3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol](/img/structure/B1436278.png)
